molecular formula C19H16N4O4 B10934115 N'-{(Z)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-benzodioxole-5-carbohydrazide

N'-{(Z)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B10934115
M. Wt: 364.4 g/mol
InChI Key: ZGRMZQOZCLHNCN-FBHDLOMBSA-N
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Description

N’~5~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a combination of a pyrazole ring, a methoxyphenyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~5~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE typically involves the condensation of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with 1,3-benzodioxole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’~5~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’~5~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N’~5~-{(Z)-1-[3-(4-HYDROXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE
  • N’~5~-{(Z)-1-[3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE

Uniqueness

N’~5~-{(Z)-1-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring and benzodioxole moiety also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(Z)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H16N4O4/c1-25-15-5-2-12(3-6-15)18-14(9-20-22-18)10-21-23-19(24)13-4-7-16-17(8-13)27-11-26-16/h2-10H,11H2,1H3,(H,20,22)(H,23,24)/b21-10-

InChI Key

ZGRMZQOZCLHNCN-FBHDLOMBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)/C=N\NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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